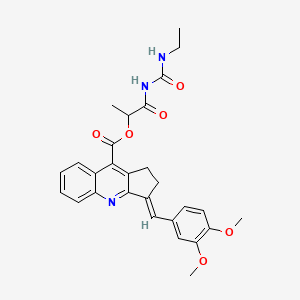

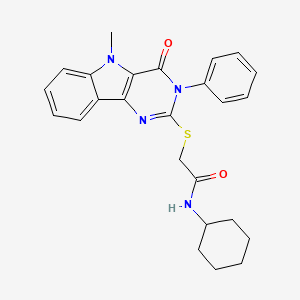

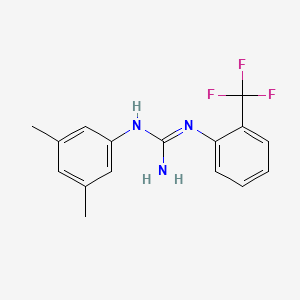

![molecular formula C33H31Cl2N3O5 B605007 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride CAS No. 1433286-70-4](/img/structure/B605007.png)

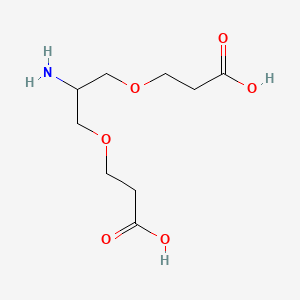

3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

Overview

Description

Cyclic adenosine monophosphate response element-binding protein (CREB) inhibitors are compounds that specifically target and inhibit the activity of CREB, a transcription factor that plays a crucial role in regulating gene expression in response to various cellular signals. CREB is involved in numerous physiological processes, including cell growth, differentiation, survival, and memory formation. Overexpression and hyperactivation of CREB have been linked to various diseases, particularly cancer, making CREB inhibitors a significant focus in therapeutic research .

Mechanism of Action

- In cancer, altered CREB expression and function are associated with overall patient survival and therapy response .

- Additionally, the inhibitor may affect histone methylation, influencing transcriptional initiation .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

The compound 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride interacts with the transcription factor CREB1. Upon PKA-mediated reversible phosphorylation at serine 133, CREB1 binds to DNA via a bZIP domain that recognizes cAMP response element (CRE), TGACGTCA, and half CRE, TGACG/CGTCA .

Cellular Effects

The compound has been shown to inhibit forskolin-stimulated transcription of Nurr1/NR4A2 . This suggests that it can influence cell function by modulating gene expression. It may also impact cell signaling pathways and cellular metabolism by altering the activity of CREB1 .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride involves inhibiting the phosphorylation of CREB at the Ser133 residue . This prevents CREB from binding to DNA and initiating CREB-dependent gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CREB inhibitors involves multiple steps, including the design and optimization of molecules that can effectively bind to the CREB protein and inhibit its activity. One of the well-known CREB inhibitors, 666-15, is synthesized through a series of chemical reactions that involve the formation of key intermediates and the final product under controlled conditions .

Industrial Production Methods: Industrial production of CREB inhibitors requires large-scale synthesis processes that ensure high yield and purity of the final product. This involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated synthesis platforms, to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: CREB inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen from the inhibitor molecule.

Reduction: Involves the addition of hydrogen or the removal of oxygen from the inhibitor molecule.

Substitution: Involves the replacement of one functional group in the inhibitor molecule with another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the CREB inhibitor molecule and the reaction conditions used. For example, oxidation of a hydroxyl group may result in the formation of a ketone or aldehyde .

Scientific Research Applications

CREB inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the role of CREB in various chemical pathways and reactions.

Biology: Employed to investigate the biological functions of CREB in cell growth, differentiation, and survival.

Medicine: Explored as potential therapeutic agents for the treatment of diseases such as cancer, where CREB is overexpressed or hyperactivated

Industry: Utilized in the development of new drugs and therapeutic strategies targeting CREB-related pathways.

Comparison with Similar Compounds

Comparison: CREB inhibitors, such as 666-15, are unique in their ability to selectively inhibit CREB activity without affecting other transcription factors. This specificity is achieved through the design of molecules that precisely target the KID domain of CREB, ensuring minimal off-target effects. In contrast, other similar compounds, like KG-501 and GSKJ4, may have broader effects on multiple pathways, making them less selective but potentially useful in different therapeutic contexts .

Properties

IUPAC Name |

3-(3-aminopropoxy)-N-[2-[3-[(4-chloro-2-hydroxyphenyl)carbamoyl]naphthalen-2-yl]oxyethyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30ClN3O5.ClH/c34-25-10-11-28(29(38)20-25)37-33(40)27-17-22-7-2-4-9-24(22)19-31(27)42-15-13-36-32(39)26-16-21-6-1-3-8-23(21)18-30(26)41-14-5-12-35;/h1-4,6-11,16-20,38H,5,12-15,35H2,(H,36,39)(H,37,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELLCPHHYHLWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)O)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

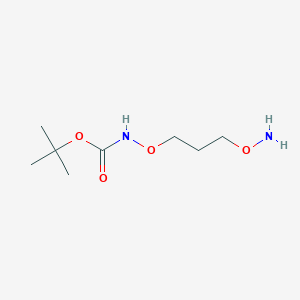

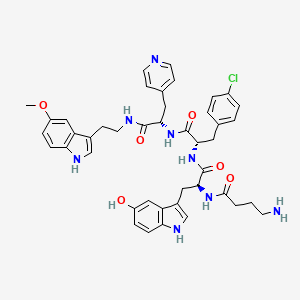

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)